molecular formula C16H19ClN2 B1222496 12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

Cat. No. B1222496
M. Wt: 274.79 g/mol
InChI Key: NHESABHACNFJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-15296 is a member of carbazoles.

Scientific Research Applications

Chiral Resolution and Simulation Studies

Research on compounds structurally similar to 12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene has focused on their antibacterial properties. In one study, stereomers of a related compound were resolved using a Chiral column, highlighting their pharmaceutical potential. Modelling studies suggested that hydrogen bondings were key to this chiral resolution, with binding energies of the stereomers to the chiral column in the range of -3.0 to -3.5 Kcal/mol (Ali et al., 2020).

Structure and Rearrangement Studies

Another study reported on compounds with similar structures, focusing on their unique chemical rearrangements. These rearrangements involved intramolecular H atom transfers onto a proximate π bond, aiding in understanding the rate of this type of 2H group-shift isomerization, which can vary greatly based on substitution patterns (Wilson & Howard, 1998).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of compounds with a framework similar to the target chemical have been examined. These studies contribute to understanding the potential active configurations of such compounds, which is crucial for their applications in pharmaceutical and material sciences (Ganapathy et al., 2013).

properties

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

IUPAC Name

12-chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C16H19ClN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3

InChI Key

NHESABHACNFJOA-UHFFFAOYSA-N

SMILES

CCN1CCN2C3=C(C=C(C=C3)Cl)C4=C2C1CCC4

Canonical SMILES

CCN1CCN2C3=C(C=C(C=C3)Cl)C4=C2C1CCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Reactant of Route 2
Reactant of Route 2
12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Reactant of Route 3
12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Reactant of Route 4
Reactant of Route 4
12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Reactant of Route 5
12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Reactant of Route 6
Reactant of Route 6
12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

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